p-formyl-N-propylbenzamide
Description
p-Formyl-N-propylbenzamide (C₁₁H₁₃NO₂) is a benzamide derivative characterized by a formyl group at the para position of the benzene ring and an N-propyl substituent on the amide nitrogen. Its synthesis involves reacting 4-carboxybenzaldehyde with N-propylamine using N,N'-carbonyldiimidazole as a coupling agent in tetrahydrofuran, followed by purification via partition chromatography . The compound exhibits a melting point of 71–74°C and serves as a precursor for pharmacologically active amidinohydrazone derivatives. For instance, its reaction with benzylaminoguanidine dihydrochloride yields a white crystalline amidinohydrazone hydrochloride derivative (m.p. 233–235°C), which has been investigated for antihypertensive activity .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-formyl-N-propylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-11(14)10-5-3-9(8-13)4-6-10/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI Key |
GKUAWBDCJIZWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
p-Formyl-N-propylbenzamide belongs to a broader class of p-formyl-N-substituted benzamides. These analogs differ in the substituents on the amide nitrogen, which influence their physicochemical properties and biological activity. Below is a comparative analysis based on structural features and available
Substituent Effects on Physical Properties
- N-Alkyl vs. N,N-Dialkyl Groups : The N-propyl group in this compound introduces moderate hydrophobicity, whereas analogs like p-formyl-N,N-dimethylbenzamide or p-formyl-N,N-dipropylbenzamide feature branched or bulkier substituents. Such variations can alter solubility, crystallinity, and melting points. However, only the N-propyl variant’s melting point (71–74°C) is explicitly reported in the literature .
Amidinohydrazone Derivatives
The amidinohydrazone hydrochloride derivatives of these benzamides are key to their pharmacological activity. While this compound’s derivative has a melting point of 233–235°C, data for analogs like p-formyl-N,N-dimethylbenzamide benzylamidinohydrazone hydrochloride remain unreported in the available literature . Structural differences in the parent benzamides likely modulate the derivatives’ stability, bioavailability, and target interaction.
Research Implications and Gaps
- Synthetic Flexibility : The modular synthesis of p-formyl-N-substituted benzamides allows systematic exploration of substituent effects. For example, replacing N-propyl with cyclic amines could optimize pharmacokinetic profiles.
- Data Limitations : Melting points and activity data for most analogs are absent in the cited literature, underscoring the need for further characterization.
- Pharmacological Potential: While all derivatives are antihypertensive candidates, structure-activity relationships (SAR) remain speculative without comparative efficacy studies.
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